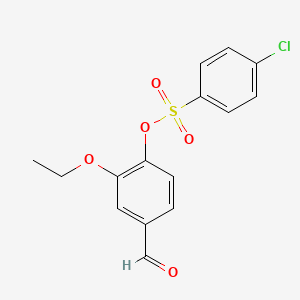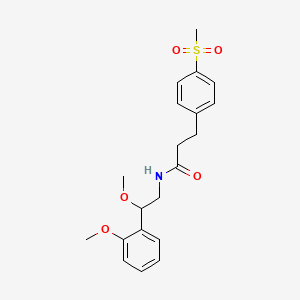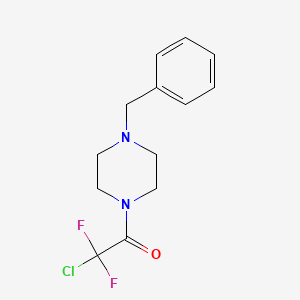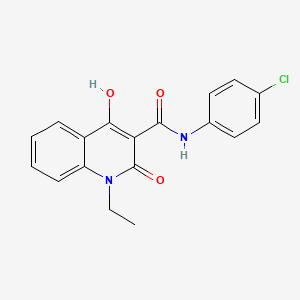
2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate is a chemical compound with the molecular formula C15H13ClO5S . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of a similar compound, 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate (EPM), was reported in a study . The compound was synthesized through the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate . Although this is not the exact compound you asked for, the synthesis process might be similar.Molecular Structure Analysis
The molecular structure of 2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate can be analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, 1H-, and 13C-NMR . The exact structure can be determined by comparing the experimental results with theoretical calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate, such as its melting point, boiling point, density, and molecular weight, can be determined through experimental methods . These properties can also be predicted using computational chemistry methods .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate is involved in the synthesis and characterization of nonlinear optical properties of certain compounds. For instance, it contributes to the creation of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates, which have been characterized and analyzed for their potential in optical limiting applications through techniques such as 1 H NMR, UV–Vis, and FT-IR spectroscopy, alongside single crystal X-ray diffraction (XRD) (Ruanwas et al., 2010).
Crystal Structure Analysis
This chemical also plays a role in the study of crystal structures, demonstrating how the nature of substituents on the benzenesulfonate group affects the crystallization process and the phenomenon of Preferential Enrichment. Such research provides insights into how electron-withdrawing or donating groups influence the formation of ordered racemic compound crystals or highly disordered racemic mixed crystals (Tamura et al., 2001).
Supramolecular Assembly Analysis
Research on 2- and 4-formylphenyl arylsulfonates, including 2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate, emphasizes their utility in understanding noncovalent interactions within supramolecular architectures. Studies highlight the importance of halogen-bonding interactions and their stabilizing effects on solid-state crystal structures, providing a deeper comprehension of the molecular foundations behind such assemblies (Andleeb et al., 2018).
Microwave-mediated Synthesis
The compound has been utilized in microwave-mediated synthesis processes, demonstrating its role in facilitating the creation of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions. This showcases its potential in streamlining the synthesis of complex organic molecules, contributing to the efficiency and sustainability of chemical manufacturing (Eynde et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2-ethoxy-4-formylphenyl) 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO5S/c1-2-20-15-9-11(10-17)3-8-14(15)21-22(18,19)13-6-4-12(16)5-7-13/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZANKMIDCYTKGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2843368.png)
![N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2843370.png)

![1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid](/img/structure/B2843372.png)
![3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2843373.png)
![N-(3-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2843375.png)
![N-(2-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2843376.png)




![3-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2843386.png)
![3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide](/img/structure/B2843387.png)
![7-ethyl-1H-furo[2,3-g]indazole](/img/structure/B2843390.png)